molecular formula C13H19NO B5273586 2,4,6-trimethyl-N-(propan-2-yl)benzamide

2,4,6-trimethyl-N-(propan-2-yl)benzamide

Cat. No.: B5273586
M. Wt: 205.30 g/mol
InChI Key: UAULLUPFXYZHKQ-UHFFFAOYSA-N
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Description

2,4,6-trimethyl-N-(propan-2-yl)benzamide is an organic compound characterized by a benzene ring substituted with three methyl groups and an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-trimethyl-N-(propan-2-yl)benzamide typically involves the reaction of 2,4,6-trimethylbenzoic acid with isopropylamine. The reaction is carried out under reflux conditions in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6-trimethyl-N-(propan-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids.

    Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: 2,4,6-trimethylbenzoic acid.

    Reduction: 2,4,6-trimethyl-N-(propan-2-yl)amine.

    Substitution: Various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

2,4,6-trimethyl-N-(propan-2-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular pathways and targets are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-trimethylbenzoic acid: Similar structure but lacks the amide group.

    2,4,6-trimethyl-N-(propan-2-yl)amine: Similar structure but with an amine group instead of an amide.

    2,4,6-trimethylbenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

Uniqueness

2,4,6-trimethyl-N-(propan-2-yl)benzamide is unique due to the presence of both the amide group and the isopropyl substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

2,4,6-trimethyl-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-8(2)14-13(15)12-10(4)6-9(3)7-11(12)5/h6-8H,1-5H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAULLUPFXYZHKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C(=O)NC(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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